1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDOYFJXQVZCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
N-Alkylation: The indole core is then alkylated with a fluorophenylmethyl halide in the presence of a base to introduce the fluorophenylmethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:
- Antiviral Properties : Research indicates that indole derivatives can inhibit HIV-1 integrase, crucial for viral replication. Structural optimizations of related compounds have shown significant inhibitory effects, with IC50 values as low as 0.13 μM for optimized derivatives .
- Anticancer Activity : A series of indole-2-carboxylic acid derivatives have been designed targeting the 14-3-3η protein, showing promising results against liver cancer cell lines, including chemotherapy-resistant variants .
The compound exhibits a range of biological activities:
- Antimicrobial Effects : Studies have highlighted the antimicrobial properties of indole derivatives, making them candidates for developing new antibiotics.
- Neurotransmitter Interaction : The indole core is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
| Study Reference | Activity Type | Target/Pathway | IC50 Value |
|---|---|---|---|
| Antiviral | HIV-1 integrase | 0.13 μM | |
| Anticancer | 14-3-3η protein (liver cancer) | Variable (best C11) | |
| Antimicrobial | Various bacterial strains | Not specified |
Comparison with Related Compounds
To understand the uniqueness of this compound, it is compared to similar compounds:
| Compound | Key Feature | Unique Aspect |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Lacks fluorophenylmethyl group |
| 5-Fluoroindole | Fluorinated derivative | Different substitution pattern |
| Indole-2-carboxylic acid | Similar core structure | Absence of fluorophenylmethyl group |
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Profiles
- HIV-1 Integrase Inhibition: The target compound and its 6-bromo-3-(2-fluorobenzyloxy)methyl analog (compound 21, ) share structural motifs critical for inhibiting HIV-1 integrase. Fluorine at the benzyl position enhances binding to the integrase active site, with IC₅₀ values in the nanomolar range .
- Anticancer Activity: Derivatives like 1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (compound 69, ) inhibit Mcl1, a protein critical for cancer cell survival. The phenoxypropyl chain in this compound allows for optimal hydrophobic interactions with the Mcl1 binding pocket .
Biological Activity
1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an indole core, which is known for its diverse biological properties, and a fluorophenylmethyl substituent that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure is recognized for its ability to bind to various receptors and enzymes, influencing metabolic pathways and neurotransmitter systems. The presence of the fluorophenyl group is hypothesized to enhance binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.
Antiviral Activity
Research indicates that compounds with indole structures, including this compound, may exhibit antiviral properties. A related compound, indole-2-carboxylic acid, has been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. This inhibition occurs through chelation with magnesium ions in the active site of the integrase, which is critical for the strand transfer process .
Case Study: HIV-1 Integrase Inhibition
- Compound : Indole-2-carboxylic acid derivatives
- IC50 Values : Ranged from 0.13 μM to 32.37 μM
- Mechanism : Chelation of Mg²⁺ ions and π-stacking interactions with viral DNA
- Significance : Demonstrates the potential for indole derivatives as antiviral agents .
Structure-Activity Relationship (SAR)
The structural modifications on the indole core significantly influence biological activity. For instance, substituents at the C3 position have been shown to enhance integrase inhibitory activity. Compounds with halogenated phenyl groups or long-chain alkyl groups at this position exhibited improved binding and activity compared to parent compounds .
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 1 | None | 32.37 | Baseline |
| 17a | C6 Halogen | 3.11 | High |
| 20a | C3 Long Chain | 0.13 | Very High |
Anticancer Activity
Indole derivatives are also being explored for their anticancer properties. The indole moiety has been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that modifications on the indole core can lead to enhanced cytotoxic effects against different cancer cell lines .
Example Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid?
- Method : A two-step approach is common:
N-Alkylation : React indole-2-carboxylic acid derivatives with 2-fluorobenzyl halides under basic conditions (e.g., NaH in DMF) to introduce the 2-fluorophenylmethyl group.
Ester Hydrolysis : Treat the ester intermediate with aqueous LiOH in THF at room temperature, followed by acidification with HCl to yield the carboxylic acid .
- Purification : Use ethyl acetate extraction and recrystallization from DMF/acetic acid mixtures to isolate high-purity product .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Analytical Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z = 344.1 [M+H]+ for analogous indole-carboxylic acids) .
- NMR : Analyze H/C NMR to verify substitution patterns (e.g., fluorophenyl methyl group at N1, indole C2 carboxylic acid).
- X-ray Crystallography : Compare crystal packing and hydrogen-bonding motifs with structurally related indole derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) .
Q. What experimental methods are recommended for determining physicochemical properties like pKa and logP?
- pKa : Use potentiometric titration in aqueous/organic solvent mixtures. Predicted values (e.g., 4.09±0.30) can be validated experimentally .
- logP : Measure via shake-flask method using octanol/water partitioning. Computational tools (e.g., SwissADME) can supplement experimental data .
Advanced Research Questions
Q. How do structural modifications at the indole C2 position influence biological activity?
- SAR Strategy :
- Replace the carboxylic acid with bioisosteres (e.g., tetrazoles, acyl sulfonamides) to enhance metabolic stability.
- Introduce electron-withdrawing groups (e.g., fluorine) at the indole core to modulate electronic effects and binding affinity .
Q. What computational approaches are suitable for predicting solubility and membrane permeability?
- Solubility : Use COSMO-RS simulations based on experimental PSA (167.83 Ų) and logP (1.63) to predict aqueous solubility .
- Permeability : Apply molecular dynamics (MD) simulations to assess passive diffusion across lipid bilayers, guided by measured logP and molecular volume .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., pKa variations)?
- Troubleshooting :
Verify experimental conditions (e.g., solvent, ionic strength) that affect pKa measurements.
Cross-validate using multiple techniques (e.g., UV-Vis spectroscopy, capillary electrophoresis) .
- Example : Predicted pKa (4.09) may differ from experimental values due to solvent effects or impurities in synthesized batches .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Optimization :
- Use flow chemistry for controlled N-alkylation, reducing side reactions.
- Replace LiOH with milder bases (e.g., KCO) in hydrolysis steps to minimize decomposition .
- Quality Control : Monitor reaction progress via HPLC with UV detection (λ = 215 nm) to ensure >98% purity .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Protocol :
Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.
Analyze degradation products via LC-MS and quantify stability using peak area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
